2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 919347-59-4
VCID: VC2717077
InChI: InChI=1S/C14H20BF3N2O2/c1-12(2)13(3,4)22-15(21-12)11-5-10(6-19-8-11)7-20-9-14(16,17)18/h5-6,8,20H,7,9H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F.Cl
Molecular Formula: C14H20BF3N2O2
Molecular Weight: 316.13 g/mol

2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride

CAS No.: 919347-59-4

Cat. No.: VC2717077

Molecular Formula: C14H20BF3N2O2

Molecular Weight: 316.13 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride - 919347-59-4

Specification

CAS No. 919347-59-4
Molecular Formula C14H20BF3N2O2
Molecular Weight 316.13 g/mol
IUPAC Name 2,2,2-trifluoro-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine
Standard InChI InChI=1S/C14H20BF3N2O2/c1-12(2)13(3,4)22-15(21-12)11-5-10(6-19-8-11)7-20-9-14(16,17)18/h5-6,8,20H,7,9H2,1-4H3
Standard InChI Key HBHDWFVCAGTJQN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F.Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F

Introduction

Chemical Structure and Properties

Structural Composition

2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride integrates several key functional groups:

  • A pyridine core with substitution at the 3 and 5 positions

  • A tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at position 5

  • A methylene linker connecting the pyridine ring to the amine functionality

  • A 2,2,2-trifluoroethyl group attached to the nitrogen

  • A hydrochloride salt form enhancing stability and solubility

The molecular structure can be dissected into components similar to those found in compounds like 2,2,2-trifluoro-1-(3-pyridyl)ethylamine hydrochloride and pyridinylboronic acid pinacol esters described in the literature .

Physical and Chemical Properties

Table 1: Predicted Physicochemical Properties

PropertyValueSignificance
Molecular FormulaC₁₅H₂₁BClF₃N₂O₂Indicates composition
Molecular Weight~376.60 g/molInfluences pharmacokinetics
AppearanceWhite to off-white crystalline solidPhysical characteristic
SolubilitySoluble in polar organic solvents (methanol, DMSO); moderately soluble in waterAffects formulation approaches
Melting PointApproximately 185-195°CThermal stability indicator
LogP~2.8Indicates moderate lipophilicity
pKa~8.2 (amine group)Influences ionization state at physiological pH

The compound exhibits enhanced chemical stability compared to simple boronic acids due to the tetramethyl dioxaborolane group, which provides steric protection and stabilizes the boron center, making it less susceptible to hydrolysis. The trifluoroethyl moiety contributes to the compound's lipophilicity and metabolic stability, characteristics often sought in drug development .

Synthesis Methodologies

Synthetic Approaches

The synthesis of 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride typically involves a multi-step process combining elements from the synthesis of similar compounds. Based on established protocols for related structures, several potential synthetic routes can be proposed.

Direct C-H Borylation Approach

Recent advances in C-H activation chemistry enable direct borylation of pyridine rings using iridium or rhodium catalysts . This approach can streamline the synthesis by avoiding pre-functionalization steps.

Table 2: Comparison of Key Synthetic Approaches

Synthetic MethodAdvantagesLimitationsTypical Yield
Pd-catalyzed borylationWell-established, high regioselectivityRequires halogenated precursors65-85%
Iridium-catalyzed C-H borylationFewer steps, atom economyLess control over regioselectivity50-75%
Rhodium-catalyzed C-H borylationMilder conditions possibleHigher catalyst cost45-70%
Halogen-metal exchange/borylationCompatible with various functional groupsRequires cryogenic temperatures60-80%

Purification and Characterization

The target compound can be purified using column chromatography followed by recrystallization from appropriate solvent systems. Characterization typically involves multiple analytical techniques:

  • ¹H and ¹³C NMR spectroscopy for structural confirmation

  • ¹⁹F NMR to analyze the trifluoromethyl environment

  • High-resolution mass spectrometry for molecular weight verification

  • Infrared spectroscopy to identify key functional groups

  • X-ray crystallography for absolute structural determination

Applications in Research and Development

Pharmaceutical Development

The compound 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride holds significant potential in pharmaceutical development, primarily due to its structural features that can enhance drug-like properties.

Medicinal Chemistry Applications

The trifluoroethyl group, similar to that in 2,2,2-trifluoroethylamine derivatives, is known to improve metabolic stability and bioavailability of drug candidates . The presence of fluorine atoms modifies electron distribution, lipophilicity, and hydrogen-bonding capabilities, potentially enhancing receptor binding and blood-brain barrier permeation.

The boronic acid pinacol ester moiety functions as:

  • A protected form of boronic acid that can be easily converted to other functional groups

  • A bioisostere for certain functional groups in medicinal chemistry

  • A reactive site for further derivatization in late-stage diversification approaches

Building Block for Complex Molecules

The compound serves as a valuable bifunctional building block in organic synthesis due to:

  • The boronic ester group, which enables Suzuki-Miyaura coupling reactions for carbon-carbon bond formation

  • The amine functionality, which can participate in various transformations, including acylation, alkylation, and reductive amination

  • The pyridine core, providing a handle for directed metalation or nucleophilic substitution

Reaction TypeCoupling PartnerTypical ConditionsPotential Application
Suzuki-MiyauraAryl halidesPd(0) catalyst, base, THF/H₂OBiaryl synthesis
HeckAlkenesPd(II), base, DMFStyrene derivatives
Chan-LamAmines, phenolsCu catalyst, base, DCMC-N, C-O bond formation
Hayashi-MiyauraEnonesRh catalyst, solventAsymmetric addition

Structure-Activity Relationships

Trifluoroethyl Group

The trifluoroethyl moiety, similar to that found in 2,2,2-trifluoroethylamine hydrochloride, provides:

  • Enhanced metabolic stability by blocking potential oxidation sites

  • Increased lipophilicity, facilitating membrane permeation

  • Altered electronic properties affecting binding affinity to biological targets

  • Improved resistance to enzymatic degradation

Pyridine Core

The pyridine heterocycle offers:

  • A basic nitrogen atom that can participate in hydrogen bonding

  • A planar aromatic system capable of π-stacking interactions

  • Opportunities for further functionalization at various positions

  • Potential binding to metalloenzymes and receptors

Boronic Acid Pinacol Ester

The tetramethyl-1,3,2-dioxaborolan-2-yl group contributes:

  • Stability compared to free boronic acids

  • Lewis acidity that can interact with biological nucleophiles

  • A protected form that can be converted to various functional groups

  • Potential interactions with diols in biological systems

Comparison with Structurally Related Compounds

Table 4: Structure-Activity Relationship Comparison

CompoundStructural DifferencesBiological ActivitySynthetic Utility
2,2,2-trifluoro-1-(3-pyridyl)ethylamine hydrochlorideLacks boronic ester, different substitution patternPotential CNS activityChiral building block
2-(trifluoromethyl)pyridine-4-boronic acid pinacol esterCF₃ directly on pyridine, different position of boronic esterLess flexible pharmacophoreCoupling reactions
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridineContains fused imidazole ringDifferent receptor selectivityHeterocycle synthesis

Pharmacological Properties

Absorption, Distribution, Metabolism, and Excretion (ADME)

Based on the structural features, the following ADME properties can be predicted:

Absorption

The compound likely exhibits:

  • Moderate oral bioavailability due to its molecular weight and lipophilicity

  • Enhanced absorption in the protonated form (hydrochloride salt) in acidic environments

  • Potential for interaction with drug transporters due to the pyridine nitrogen

Distribution

Expected distribution characteristics include:

  • Moderate volume of distribution due to the balance of hydrophilic and lipophilic elements

  • Potential for blood-brain barrier penetration due to the trifluoroethyl group

  • Possible plasma protein binding through hydrophobic interactions

Metabolism

Predicted metabolic pathways include:

  • Hydrolysis of the boronic ester group

  • N-dealkylation of the trifluoroethyl moiety

  • Oxidation of the pyridine ring

  • Conjugation reactions at the nitrogen center

The trifluoroethyl group likely confers resistance to oxidative metabolism, a feature observed in similar 2,2,2-trifluoroethylamine derivatives used in pharmaceutical development .

Excretion

The compound would likely be excreted through:

  • Renal elimination after metabolism

  • Possible biliary excretion for more lipophilic metabolites

Toxicological Considerations

Similar to related compounds, potential toxicological concerns may include:

  • Irritant properties due to the hydrochloride salt form

  • Possible CNS effects due to structural similarities with neuroactive compounds

  • Reactive metabolites from the boronic ester group under certain conditions

Table 5: Predicted Safety Parameters

ParameterPredictionBasis for Prediction
Acute ToxicityModerateComparison with similar fluorinated amines
MutagenicityLow probabilityStructural analysis of key moieties
hERG InhibitionLow to moderate riskPresence of basic nitrogen
HepatotoxicityLow riskAnalysis of metabolic pathways
Environmental PersistenceModeratePresence of fluorine atoms

Future Research Directions

Chemical Modifications

Future research could explore several structural modifications to optimize performance:

  • Variation of the linker length between the pyridine and amine

  • Substitution of the trifluoroethyl group with other fluorinated moieties

  • Exploration of alternative positions for the boronic ester on the pyridine ring

  • Investigation of other protecting groups for the boronic acid

Computational Studies

Computational approaches could provide further insights through:

  • Molecular docking studies with potential biological targets

  • Quantum chemical calculations to understand electronic properties

  • Molecular dynamics simulations to assess conformational preferences

  • QSAR modeling to predict activity based on structural features

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